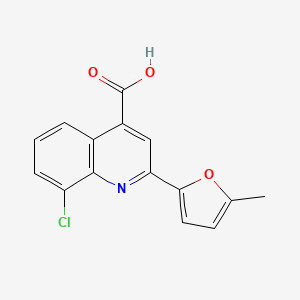
4-(Chloromethyl)-2-(3-methylphenyl)-1,3-thiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Chloromethyl)-2-(3-methylphenyl)-1,3-thiazole is a chemical compound characterized by its unique structure, which includes a thiazole ring substituted with a chloromethyl group and a 3-methylphenyl group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Chloromethyl)-2-(3-methylphenyl)-1,3-thiazole typically involves the following steps:
Thiazole Synthesis: The thiazole ring is formed through a cyclization reaction involving a suitable thioamide and a halide.
Chloromethylation: The chloromethyl group is introduced using reagents such as formaldehyde and hydrochloric acid in the presence of a catalyst.
Substitution Reaction: The 3-methylphenyl group is introduced through a substitution reaction involving a suitable precursor and a methylating agent.
Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and reagent concentrations to achieve the desired product.
化学反应分析
Types of Reactions: 4-(Chloromethyl)-2-(3-methylphenyl)-1,3-thiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure and properties.
Substitution: Substitution reactions are common, where different groups can replace the chloromethyl or phenyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like methyl iodide and sodium hydride are employed for substitution reactions.
Major Products Formed: The major products formed from these reactions include various derivatives of the thiazole ring, which can have applications in different fields.
科学研究应用
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand cellular processes and interactions. Medicine: The compound has potential therapeutic applications, including as an antimicrobial agent and in the treatment of certain diseases. Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism by which 4-(Chloromethyl)-2-(3-methylphenyl)-1,3-thiazole exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism depends on the specific application and the biological system .
相似化合物的比较
4-(Chloromethyl)benzothiazole
2-(3-Methylphenyl)-1,3-thiazole
4-(Chloromethyl)thiazole
Uniqueness: 4-(Chloromethyl)-2-(3-methylphenyl)-1,3-thiazole is unique due to its specific substitution pattern, which influences its reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacological properties and applications.
This comprehensive overview highlights the significance of this compound in various scientific and industrial fields. Its unique structure and reactivity make it a valuable compound for research and development.
Is there anything specific you would like to know more about?
属性
IUPAC Name |
4-(chloromethyl)-2-(3-methylphenyl)-1,3-thiazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNS/c1-8-3-2-4-9(5-8)11-13-10(6-12)7-14-11/h2-5,7H,6H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDKKLPBRPGKNLV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC(=CS2)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00392770 |
Source


|
| Record name | 4-(chloromethyl)-2-(3-methylphenyl)-1,3-thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00392770 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.72 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41963-17-1 |
Source


|
| Record name | 4-(chloromethyl)-2-(3-methylphenyl)-1,3-thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00392770 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[(2-Chloro-4-fluorobenzyl)oxy]-4-methoxybenzaldehyde](/img/structure/B1364347.png)
![4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-1-(dimethylamino)-1-penten-3-one](/img/structure/B1364351.png)


![[1-(4-Chlorobenzoyl)piperidin-3-yl]methanol](/img/structure/B1364358.png)

![2-[(2-{4-[(Cyclopropylcarbonyl)amino]benzoyl}hydrazino)carbonyl]cyclohexanecarboxylic acid](/img/structure/B1364364.png)
![Methyl 2-benzamido-3-[(2,6-dichlorophenyl)methoxyimino]propanoate](/img/structure/B1364374.png)

![3-(3,4-Dimethoxyphenyl)-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B1364378.png)


